molecular formula C13H9ClF2S B7996015 1-Chloro-3-fluoro-2-[(4-fluorophenyl)sulfanylmethyl]benzene

1-Chloro-3-fluoro-2-[(4-fluorophenyl)sulfanylmethyl]benzene

Cat. No.: B7996015
M. Wt: 270.73 g/mol
InChI Key: XJHSDMLLHQAQMD-UHFFFAOYSA-N
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Description

1-Chloro-3-fluoro-2-[(4-fluorophenyl)sulfanylmethyl]benzene is an organic compound with the molecular formula C13H9ClF2S This compound is characterized by the presence of chlorine, fluorine, and a sulfanylmethyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-3-fluoro-2-[(4-fluorophenyl)sulfanylmethyl]benzene typically involves the reaction of 1-chloro-3-fluoro-2-iodobenzene with 4-fluorothiophenol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in a suitable solvent like dimethylformamide (DMF). The product is then purified through column chromatography to obtain the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial production more sustainable .

Chemical Reactions Analysis

Types of Reactions

1-Chloro-3-fluoro-2-[(4-fluorophenyl)sulfanylmethyl]benzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and bases like sodium hydride or potassium tert-butoxide.

    Oxidation Reactions: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate are commonly used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LAH) and sodium borohydride (NaBH4) are employed.

Major Products Formed

Scientific Research Applications

1-Chloro-3-fluoro-2-[(4-fluorophenyl)sulfanylmethyl]benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Chloro-3-fluoro-2-[(4-fluorophenyl)sulfanylmethyl]benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting their activity and function. The presence of halogen atoms and the sulfanylmethyl group can enhance the compound’s binding affinity and specificity towards its targets .

Comparison with Similar Compounds

Similar Compounds

  • 1-Chloro-2-fluoro-3-(2,2,2-trifluoroethyl)benzene
  • 2-Chloro-4-fluoro-1-(trifluoromethyl)benzene
  • 1-Fluoro-2-[(4-chloro-3-fluorophenyl)sulfanylmethyl]benzene

Uniqueness

1-Chloro-3-fluoro-2-[(4-fluorophenyl)sulfanylmethyl]benzene is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and physical properties. The combination of chlorine, fluorine, and a sulfanylmethyl group on the benzene ring makes it a versatile intermediate for various chemical syntheses and applications .

Properties

IUPAC Name

1-chloro-3-fluoro-2-[(4-fluorophenyl)sulfanylmethyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClF2S/c14-12-2-1-3-13(16)11(12)8-17-10-6-4-9(15)5-7-10/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJHSDMLLHQAQMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CSC2=CC=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClF2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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